molecular formula C14H11N4NaO3S B2475836 sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 1803598-64-2

sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2475836
CAS No.: 1803598-64-2
M. Wt: 338.32
InChI Key: BBCDAAFYFHKHKL-UHFFFAOYSA-M
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Description

Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a chemical compound with diverse applications in chemistry, biology, and medicine. This compound features a complex molecular structure, incorporating furan, pyridine, and triazole rings. These functional groups contribute to its reactivity and utility in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multistep organic reactions:

  • Formation of Intermediate Compounds: : The initial steps often include the preparation of the individual ring systems, such as the furan and pyridine derivatives.

  • Triazole Ring Formation: : This involves the cyclization reactions to create the triazole ring, often employing azide and alkyne reagents.

  • Sulfanyl Acetate Introduction: : The final step is the formation of the sulfanyl acetate moiety, generally achieved through nucleophilic substitution or addition reactions, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound may be scaled up using continuous flow chemistry techniques to optimize yield and purity. Key considerations include precise temperature control, reaction time optimization, and the use of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents can modify the sulfanyl and furan moieties.

  • Reduction: : Reducing agents can target the triazole ring and pyridine.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Uses of reagents like hydrogen peroxide or permanganates.

  • Reduction: : Employs reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Utilizes halogenated intermediates and catalysts under mild conditions.

Major Products

The major products of these reactions depend on the conditions and reagents used, leading to modifications in the furan, pyridine, and triazole rings, as well as transformations of the sulfanyl acetate group.

Scientific Research Applications

Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecules.

  • Biology: : Explored for its potential as a biochemical probe due to its functional groups.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Used in material science for the development of novel polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through several molecular mechanisms:

  • Molecular Targets: : It interacts with enzymes and receptors, particularly those involved in oxidative stress and metabolic pathways.

  • Pathways Involved: : The furan and pyridine moieties may participate in electron transfer processes, while the triazole ring can facilitate binding to biological targets.

Comparison with Similar Compounds

Compared to similar compounds, sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate offers unique properties:

  • Structural Uniqueness: : The combination of furan, pyridine, and triazole rings is relatively rare, providing distinct reactivity.

  • Functional Group Diversity: : This diversity makes it versatile for various applications.

List of Similar Compounds

  • Sodium 2-{[4-(furan-2-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

  • Sodium 2-{[4-(thiophen-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

  • Sodium 2-{[4-(benzyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

And that’s the long and short of it! This was a fun rabbit hole to dive into, but now I need to pop up for air

Properties

IUPAC Name

sodium;2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S.Na/c19-12(20)9-22-14-17-16-13(10-3-5-15-6-4-10)18(14)8-11-2-1-7-21-11;/h1-7H,8-9H2,(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCDAAFYFHKHKL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)[O-])C3=CC=NC=C3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N4NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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